Home > Products > Screening Compounds P104937 > Tariquidar dihydrochloride
Tariquidar dihydrochloride -

Tariquidar dihydrochloride

Catalog Number: EVT-256120
CAS Number:
Molecular Formula: C38H38N4O6.2HCl
Molecular Weight: 719.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent P-glycoprotein (P-gp) inhibitor (IC50 = 5.1 nM). Reverses drug resistance in multiple MDR cell lines. Acts as a substrate for breast cancer resistance protein (BCRP) at low concentrations and acts as an inhibitor of BCRP when used at >100 nM concentration. 
Source and Classification

Tariquidar dihydrochloride is derived from anthranilic acid and belongs to a class of compounds known for their ability to modulate the activity of ATP-binding cassette transporters, particularly P-glycoprotein. It has been extensively studied for its potential applications in overcoming drug resistance in cancer treatment and is recognized for its selectivity and potency against multidrug-resistant cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of tariquidar dihydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-2-nitrobenzoic acid, which undergoes mono-demethylation using aqueous potassium hydroxide to yield a hydroxyl derivative.
  2. Protection and Coupling: The hydroxyl group is then protected through pivaloylation, followed by coupling with 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline to form an intermediate.
  3. Reduction: The nitro group in the intermediate is reduced via catalytic hydrogenation to produce the corresponding anthranilic acid derivative.
  4. Final Steps: This derivative is reacted with 3-quinolinecarbonyl chloride to yield tariquidar, which is subsequently converted to its dihydrochloride salt form for enhanced solubility and stability .
  • Key Reactions:
    • Mono-demethylation
    • Pivaloylation
    • Coupling
    • Catalytic hydrogenation
    • Formation of the final compound through acylation.
Molecular Structure Analysis

Structure and Data

Tariquidar dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C23H26Cl2N3O4C_{23}H_{26}Cl_2N_3O_4, with a molecular weight of approximately 463.38 g/mol.

  • Key Structural Features:
    • Four methoxy groups that enhance lipophilicity and facilitate cellular uptake.
    • A tetrahydroisoquinoline backbone that plays a crucial role in binding to P-glycoprotein.

The three-dimensional structure allows for effective interaction with the binding sites of P-glycoprotein, inhibiting its efflux function .

Chemical Reactions Analysis

Reactions and Technical Details

Tariquidar dihydrochloride primarily functions through its interactions with P-glycoprotein. The chemical reactions involved in its mechanism include:

  1. Inhibition of Drug Efflux: By binding to P-glycoprotein, tariquidar prevents the transport of various anticancer drugs out of cells.
  2. Synergistic Effects: When used in combination with other chemotherapeutic agents, it enhances their efficacy by increasing intracellular drug concentrations.

Research indicates that tariquidar exhibits an IC50 value of approximately 5.1 nM against P-glycoprotein, highlighting its potency as an inhibitor .

Mechanism of Action

Process and Data

The mechanism of action of tariquidar dihydrochloride involves:

  • Binding Affinity: Tariquidar binds competitively to the ATP-binding site on P-glycoprotein, effectively blocking the transporter's ability to export substrates.
  • Inhibition of ATP Hydrolysis: By inhibiting ATP hydrolysis necessary for the active transport mechanism of P-glycoprotein, tariquidar significantly reduces the efflux capability of this transporter.

This action leads to increased retention of chemotherapeutic drugs within cancer cells, thereby enhancing their cytotoxic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tariquidar dihydrochloride exhibits several notable physical and chemical properties:

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

Tariquidar dihydrochloride has significant applications in both research and clinical settings:

  1. Cancer Therapy: It is primarily explored as an adjunct therapy in cancer treatment regimens to overcome multidrug resistance.
  2. Pharmacokinetic Studies: Researchers utilize tariquidar as a tool in pharmacokinetic studies to assess the role of P-glycoprotein in drug absorption and distribution.
  3. Positron Emission Tomography Imaging: Modified versions of tariquidar have been developed as radiotracers for imaging studies involving P-glycoprotein activity at the blood-brain barrier .
Molecular Mechanisms of P-glycoprotein Inhibition by Tariquidar Dihydrochloride

Structural Basis of High-Affinity Binding to ABCB1 Transporter

Tariquidar dihydrochloride (N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide dihydrochloride) exhibits potent inhibition of P-glycoprotein (P-gp/ABCB1) through high-affinity interactions with the transporter’s drug-binding pocket. Biochemical studies reveal a dissociation constant (Kd) of 5.1 nM, attributed to its structural complementarity with P-gp’s transmembrane domains (TMDs) [2] [5] [8]. The compound’s large hydrophobic scaffold (molecular weight: 719.66 g/mol) facilitates π-π stacking and van der Waals interactions within the main binding cavity (MBC), particularly involving transmembrane helices TM4, TM6, TM10, and TM12 [6] [9]. Mutagenesis analyses demonstrate that residues like Tyr307, Gln725, and Tyr953 are critical for hydrogen bonding with tariquidar’s dimethoxyisoquinoline and quinoline moieties. Substitution of these residues reduces tariquidar’s binding affinity by >90%, confirming their role in stabilizing the inhibitor-transporter complex [9]. Unlike substrates, tariquidar inhibits P-gp ATPase activity (IC50 = 43 ± 9 nM), trapping the transporter in an inward-facing conformation that prevents conformational changes necessary for substrate efflux [9] [5].

Table 1: Key Amino Acid Residues in P-gp for Tariquidar Binding

ResidueTransmembrane HelixInteraction TypeFunctional Consequence of Mutation
Tyr307TM4Hydrogen bonding↓ Binding affinity by 90%
Gln725TM7Hydrogen bonding↓ ATPase inhibition
Tyr953TM11π-π stacking↓ Tariquidar stabilization
Phe728TM7Hydrophobic interactionAltered substrate release
Val982TM12Van der Waals forcesReduced tariquidar uptake

Data derived from mutagenesis and molecular docking studies [6] [9]

Dual Modulatory Effects on Breast Cancer Resistance Protein (BCRP/ABCG2) Activity

Tariquidar dihydrochloride demonstrates concentration-dependent dual functionality toward BCRP (ABCG2), acting as both a substrate and inhibitor. At low concentrations (<100 nM), it serves as a transport substrate, as evidenced by:

  • Competitive Substrate Behavior: Cellular accumulation assays using ABCG2-overexpressing cells (e.g., MCF-7/Topo) show 4-fold lower uptake of [3H]tariquidar compared to parental cells. This efflux is reversible upon co-administration of the BCRP inhibitor fumitremorgin C (FTC), confirming active transport by ABCG2 [1] [5].
  • Structural Determinants for Substrate Recognition: Tariquidar’s quinolinecarboxamide group and tertiary amine enable electrostatic interactions with BCRP’s substrate-binding site. Chalcone-based analogues (e.g., UR-DP48) derived from tariquidar’s scaffold retain ABCG2 specificity but exhibit reduced susceptibility to hydrolysis, highlighting the role of the ketone bridge in substrate-transporter recognition [4].

At concentrations ≥100 nM, tariquidar transitions to a potent BCRP inhibitor:

  • Inhibition of Efflux Activity: Co-incubation with 100 nM tariquidar increases mitoxantrone accumulation in ABCG2-expressing cells by 4-fold (p < 0.001), comparable to FTC’s efficacy. This inhibition is non-competitive, suggesting allosteric modulation of BCRP [1] [4].
  • Synergistic Inhibition with EGFR Blockers: Combined intravenous infusion with erlotinib (an EGFR/BCRP inhibitor) elevates brain distribution of the dual ABCB1/ABCG2 substrate [11C]erlotinib by 3.4–5.0-fold in primates. This synergy arises from simultaneous blockade of tariquidar’s efflux (via BCRP inhibition) and enhanced BBB penetration [3].

Table 2: Concentration-Dependent Effects of Tariquidar on ABCG2

ConcentrationFunctional RoleExperimental EvidencePotency vs. Reference Inhibitors
<100 nMSubstrate4-fold ↓ cellular accumulation in ABCG2+ cellsN/A
≥100 nMInhibitor4-fold ↑ mitoxantrone accumulation (p < 0.001)IC50 = 0.88 µM (cf. FTC IC50 = 0.73 µM) [4]
≥1 µMPotent inhibitor8-fold ↑ mitoxantrone accumulation; reverses chemoresistanceMaximal effect = 86% (cf. FTC = 100%) [1]

Concentration-Dependent Transition from Substrate to Inhibitor Functionality

The dual functionality of tariquidar dihydrochloride—substrate versus inhibitor—is governed by pharmacokinetic thresholds and relative transporter expression levels:1. Mechanism of Transition:- Substrate Phase: Low plasma concentrations (<100 nM) permit tariquidar’s recognition by BCRP’s substrate-binding pocket, leading to efflux. This is observed in PET studies where tracer-dose [11C]tariquidar shows negligible brain uptake in wild-type mice but significant accumulation in abcg2 knockout models [1] [3].- Inhibitor Phase: Supra-threshold concentrations (≥100 nM) saturate BCRP’s substrate-binding sites and engage high-affinity inhibitory sites. Fluorescence-based assays reveal tariquidar inhibits 60–70% of BCRP-mediated Hoechst 33342 efflux at 1 µM, with half-maximal inhibition (IC50) at 526 ± 85 nM [1] [4].

  • Impact on Transporter Redundancy:
  • At the blood-brain barrier (BBB), tariquidar’s inhibition efficacy depends on P-gp/BCRP co-expression. Doses inhibiting P-gp alone (e.g., 3 mg/kg in rats) enhance verapamil brain uptake by 3-fold, while complete ABCB1/ABCG2 blockade requires combinatorial regimens (e.g., tariquidar + erlotinib) to overcome functional redundancy [3] [7].
  • Thermodynamic Drivers:
  • Lysosomal trapping observed at 4°C reduces tariquidar accumulation in cells by 3-fold (p < 0.001), indicating energy-dependent sequestration. This compartmentalization concentrates tariquidar intracellularly at higher doses, promoting inhibitor-like binding to BCRP [1].

Table 3: Pharmacodynamic Transition of Tariquidar Dihydrochloride

ParameterSubstrate Function (<100 nM)Inhibitor Function (≥100 nM)
Primary TargetBCRP substrate-binding siteBCRP allosteric site
Cellular Accumulation↓ 4-fold in ABCG2+ cells↑ Mitoxantrone efflux (4–8-fold)
ATPase ModulationMinimal change↓ Basal ATPase activity by 60–70%
In Vivo CorrelateLow brain uptake (PET imaging)↑ [11C]erlotinib brain DV (5-fold)

Data synthesized from transport assays and PET studies [1] [3] [5]

Properties

Product Name

Tariquidar dihydrochloride

Molecular Formula

C38H38N4O6.2HCl

Molecular Weight

719.66

Synonyms

N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarbxamide dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.